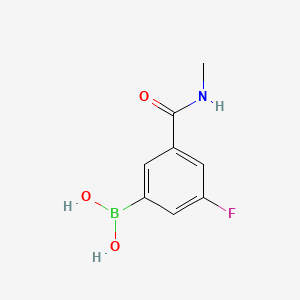

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Vue d'ensemble

Description

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C8H9BFNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and a methylcarbamoyl group at the 5-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoroaniline.

Formation of Methylcarbamoyl Group: The 3-fluoroaniline is reacted with methyl isocyanate to introduce the methylcarbamoyl group at the 5-position.

Borylation: The resulting intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to modify the functional groups on the phenyl ring.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Oxidation: The major product is the corresponding phenol.

Reduction: The major products depend on the specific reducing agent and conditions used.

Applications De Recherche Scientifique

Organic Synthesis

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is primarily used in organic synthesis, particularly in:

- Suzuki-Miyaura Cross-Coupling Reactions : It facilitates the formation of biaryl compounds essential for pharmaceuticals and agrochemicals by coupling with aryl or vinyl halides.

Medicinal Chemistry

The compound plays a crucial role in drug development due to its ability to form stable carbon-carbon bonds. Specific applications include:

- Development of Therapeutic Agents : Its structure allows modifications that enhance drug efficacy, particularly in anti-cancer drug synthesis .

Material Science

In material science, this compound is utilized for synthesizing novel materials with unique properties:

- Functionalized Polymers : It contributes to creating advanced materials used in electronics and coatings .

Case Studies

-

Drug Development :

- A study demonstrated the effectiveness of this compound in synthesizing new anti-cancer agents, showcasing its potential as a building block for complex pharmaceuticals.

-

Material Innovation :

- Research highlighted its use in developing liquid crystals for display technologies, emphasizing its versatility beyond traditional organic synthesis.

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluorophenylboronic Acid: Similar structure but lacks the methylcarbamoyl group.

5-Methylcarbamoylphenylboronic Acid: Similar structure but lacks the fluoro group.

Phenylboronic Acid: The parent compound without any substituents on the phenyl ring.

Uniqueness

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is unique due to the presence of both the fluoro and methylcarbamoyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. These substituents also influence the compound’s physical and chemical properties, making it a valuable reagent in organic synthesis .

Activité Biologique

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated aromatic ring and a carbamoyl group, which enhance its reactivity and therapeutic potential. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHB F N O

- Molecular Weight : 225.03 g/mol

- Functional Groups : Boronic acid, methylcarbamoyl, and fluorine substituent.

The presence of the boronic acid moiety allows for specific interactions with biological targets, particularly in enzyme inhibition scenarios.

This compound is known to inhibit various enzymes, especially proteases and kinases. The boron atom can form reversible covalent bonds with nucleophilic residues in enzymes, impacting their activity. This mechanism is crucial for its potential application in treating diseases such as cancer and diabetes.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

-

Enzyme Inhibition :

- Boronic acids are recognized for their ability to inhibit serine proteases and certain kinases.

- Studies have shown that this compound may inhibit key pathways involved in cancer progression.

- Antitumor Activity :

-

Diabetes Management :

- Similar compounds have been investigated for their role in modulating glucose metabolism, indicating potential applications in diabetes treatment .

Comparison of Similar Boronic Acid Derivatives

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHB F N O | Contains fluorinated aromatic ring | Potential inhibitor of proteases |

| 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | CHB F N O | Diethyl carbamoyl group | Studied for enzyme inhibition |

| 4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenylboronic acid | CHB F N O | Hydroxyethyl substituent | Explored for antitumor activity |

Case Studies

-

Inhibition Studies :

A study investigated the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The results demonstrated a dose-dependent inhibition of kinase activity, suggesting its potential as a therapeutic agent . -

Cytotoxicity Assessment :

In vitro cytotoxicity assays were conducted using various cancer cell lines (e.g., U2OS). The compound exhibited low cytotoxicity at concentrations up to 50 μM, indicating a favorable safety profile while maintaining efficacy against targeted pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, and how can purity be optimized?

- Methodology :

- Route 1 : Start with fluorinated phenylboronic acid precursors (e.g., 3-fluoro-5-nitrophenylboronic acid) and introduce the methylcarbamoyl group via coupling reactions using carbamoyl chlorides or isocyanates under anhydrous conditions .

- Route 2 : Modify pre-functionalized boronic acids (e.g., 3-fluoro-5-(piperidine-1-carbonyl)phenylboronic acid) by substituting the carbamoyl group with methylamine .

- Purity Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98% by area normalization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm fluorine coupling patterns (e.g., para-fluoro splitting) and carbamoyl group integration. Use DMSO-d₆ for solubility .

- FT-IR : Identify B-OH stretching (~3200 cm⁻¹) and carbamoyl C=O (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₈H₈BFNO₃: 211.04 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in Suzuki-Miyaura coupling reactions?

- Methodology :

- Ester Derivatives : Synthesize pinacol esters to enhance solubility in non-polar solvents (e.g., THF or DMF). Evidence shows pinacol esters improve solubility by 3–5× compared to free boronic acids .

- Co-Solvent Systems : Use 1:1 acetone/water mixtures, which stabilize boronic acids via diol complexation .

- Solubility Data :

| Solvent | Free Acid Solubility (mg/mL) | Pinacol Ester Solubility (mg/mL) |

|---|---|---|

| Chloroform | 15 | 45 |

| Acetone | 25 | 60 |

| Methanol | 10 | 30 |

Q. How to resolve contradictory reactivity data in cross-coupling reactions across different solvents?

- Methodology :

- Controlled Replicates : Conduct reactions in triplicate under inert atmospheres to rule out moisture/oxygen interference .

- Substituent Analysis : Compare reactivity with analogs (e.g., 3-Fluoro-4-(methylsulfonyl)phenylboronic acid) to isolate electronic effects of the methylcarbamoyl group .

- Computational Modeling : Use DFT/B3LYP calculations to predict charge distribution and boron electrophilicity in polar vs. non-polar solvents .

Q. What strategies mitigate regioselectivity challenges in aryl halide coupling partners?

- Methodology :

- Directed Ortho-Metalation : Pre-functionalize aryl halides with directing groups (e.g., -OMe) to bias coupling sites .

- Steric Screening : Test bulky ligands (e.g., SPhos) to favor para-substitution on electron-deficient aryl halides .

Q. Data Contradiction Analysis

Q. Why do computational predictions of boron acidity conflict with experimental pKa values?

- Methodology :

- Solvent Correction : Adjust DFT models to account for solvation effects (e.g., water vs. DMSO), which significantly impact measured pKa .

- Experimental Validation : Use potentiometric titration in 1:1 DMSO/water to standardize acidity measurements .

Propriétés

IUPAC Name |

[3-fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJLVNMKXZMCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661215 | |

| Record name | [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-63-7 | |

| Record name | [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.